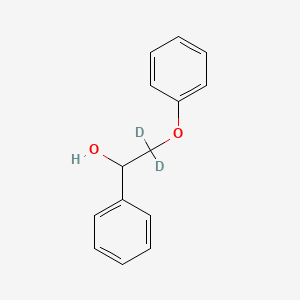

2-Phenoxy-1-phenylethanol-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H14O2 |

|---|---|

Molecular Weight |

216.27 g/mol |

IUPAC Name |

2,2-dideuterio-2-phenoxy-1-phenylethanol |

InChI |

InChI=1S/C14H14O2/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10,14-15H,11H2/i11D2 |

InChI Key |

GSBICRJXEDSPTE-ZWGOZCLVSA-N |

Isomeric SMILES |

[2H]C([2H])(C(C1=CC=CC=C1)O)OC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C(COC2=CC=CC=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to 2-Phenoxy-1-phenylethanol-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Phenoxy-1-phenylethanol-d2, a deuterated analog of the versatile organic compound 2-Phenoxy-1-phenylethanol (B2873073). This isotopically labeled molecule is a valuable tool in advanced research, particularly in metabolic studies, pharmacokinetic analysis, and as an internal standard for quantitative bioanalysis.

Core Chemical Properties

This compound shares its fundamental chemical structure with its non-deuterated counterpart, with the key difference being the substitution of two hydrogen atoms with deuterium (B1214612). This isotopic labeling results in a higher molecular weight, which is the basis for its utility in mass spectrometry-based applications. While specific experimental data for the d2 variant is not widely published, the core physicochemical properties can be extrapolated from the well-characterized non-deuterated form, with the primary distinction being the mass.

Table 1: Physicochemical Properties of 2-Phenoxy-1-phenylethanol and its Deuterated Analog

| Property | 2-Phenoxy-1-phenylethanol | This compound | Data Source |

| Molecular Formula | C₁₄H₁₄O₂ | C₁₄H₁₂D₂O₂ | Calculated |

| Molecular Weight | 214.26 g/mol [1] | 216.27 g/mol | Calculated |

| CAS Number | 4249-72-3[1][2][3][4][5] | Not available | - |

| Appearance | Pale yellow liquid or solid[2] | Expected to be similar | - |

| Boiling Point | 371.9 ± 30.0 °C at 760 mmHg | Expected to be similar | [4] |

| Storage | Room temperature, sealed in a dry environment | Room temperature, sealed in a dry environment | [6] |

Note: Properties for the d2 variant are predicted based on the non-deuterated compound due to the limited availability of specific experimental data.

Synthesis and Isotopic Labeling

One plausible synthetic route would be the reduction of a suitable precursor ketone, such as 2-phenoxy-1-phenylethanone, using a deuterium-donating reducing agent like sodium borodeuteride (NaBD₄). This would introduce deuterium at the carbinol carbon and potentially the adjacent methylene (B1212753) position depending on the reaction conditions and the specific precursor used. The exact position of the deuterium atoms is critical for its application and should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

A commercial supplier, MedChemExpress, offers this compound, indicating that a validated synthetic route exists.[6] Researchers requiring this compound are advised to contact the supplier for detailed information regarding the position of the deuterium labels, which is typically provided in the certificate of analysis.

Spectroscopic Analysis

The primary analytical distinction of this compound from its non-deuterated form is its mass spectrum. The molecular ion peak in the mass spectrum will be shifted by +2 m/z units. Fragmentation patterns may also be altered, providing insights into the location of the deuterium labels.

Due to the absence of publicly available spectroscopic data for the d2 variant, researchers are encouraged to acquire this data upon obtaining the compound. This information is essential for its proper use as an internal standard and in metabolic studies.

Applications in Research and Drug Development

Deuterium-labeled compounds like this compound are invaluable tools in modern pharmaceutical and metabolic research.[7] Their near-identical chemical behavior to the unlabeled counterparts, combined with their distinct mass, allows for precise tracking and quantification.

Internal Standard for Quantitative Analysis

The most common application of this compound is as an internal standard in quantitative bioanalysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[6] By adding a known amount of the deuterated standard to a biological sample, it co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression or enhancement. This allows for accurate correction of analytical variability, leading to highly precise and accurate quantification of the target compound.

Figure 1. Workflow for quantitative analysis using a deuterated internal standard.

Metabolic Studies

Deuterium labeling is a powerful technique for tracing the metabolic fate of molecules.[7] By administering this compound to an in vivo or in vitro system, researchers can track its biotransformation by identifying deuterated metabolites using mass spectrometry. This approach helps in elucidating metabolic pathways, identifying key metabolizing enzymes, and understanding the pharmacokinetic profile of the parent compound. The substitution of hydrogen with deuterium can sometimes lead to a kinetic isotope effect, where the C-D bond is cleaved at a slower rate than a C-H bond. This can be a useful tool for investigating reaction mechanisms and identifying rate-limiting steps in metabolism.[7]

References

- 1. biosynth.com [biosynth.com]

- 2. Buy Online CAS Number 4249-72-3 - TRC - 2-Phenoxy-1-phenylethanol | LGC Standards [lgcstandards.com]

- 3. Photocatalytic selective oxidation of 2-phenoxy-1-phenylethanol coupled with Cd-MOF/S/Ni–NiO for hydrogen evolution performance and mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. americanelements.com [americanelements.com]

- 5. chemscene.com [chemscene.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

Synthesis Route for 2-Phenoxy-1-phenylethanol-d2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive synthesis route for 2-Phenoxy-1-phenylethanol-d2, a deuterated analog of a valuable organic compound. The synthesis involves a three-step process commencing with the Williamson ether synthesis to form the ketone intermediate, 2-phenoxy-1-phenylethanone. This is followed by an alpha-deuteration of the ketone and a subsequent reduction using a deuterated reducing agent to yield the final d2-labeled alcohol. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and adaptation in a laboratory setting.

Core Synthesis Pathway

The synthesis of this compound is accomplished through the following three key transformations:

-

Step 1: Williamson Ether Synthesis of 2-Phenoxy-1-phenylethanone. This initial step involves the reaction of phenol (B47542) with 2-bromoacetophenone (B140003) in the presence of a base to form the ketone intermediate, 2-phenoxy-1-phenylethanone.

-

Step 2: Alpha-Deuteration of 2-Phenoxy-1-phenylethanone. The methylene (B1212753) protons alpha to the carbonyl group in 2-phenoxy-1-phenylethanone are exchanged for deuterium (B1214612) atoms using a deuterium source under basic or acidic conditions.

-

Step 3: Reduction of 2-Phenoxy-1-phenylethanone-d1 to this compound. The deuterated ketone is then reduced to the corresponding alcohol using a deuterated reducing agent, sodium borodeuteride, to introduce the second deuterium atom at the carbinol position.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Synthesis of 2-Phenoxy-1-phenylethanone

| Parameter | Value | Reference |

| Reactants | ||

| Phenol | 1.0 eq | [1][2] |

| 2-Bromoacetophenone | 1.0 eq | [1][2] |

| Potassium Carbonate | 1.5 - 2.0 eq | [1][2] |

| Solvent | Acetone (B3395972) or DMF | [1][3] |

| Reaction Temperature | Reflux | [4][5] |

| Reaction Time | 12-24 hours | [4] |

| Typical Yield | 80-95% | |

| Melting Point | 73 °C | [6] |

Table 2: Alpha-Deuteration of 2-Phenoxy-1-phenylethanone

| Parameter | Value | Reference |

| Reactants | ||

| 2-Phenoxy-1-phenylethanone | 1.0 eq | |

| Deuterium Oxide (D₂O) | Excess | |

| Catalyst | Base (e.g., NaOD) or Acid (e.g., DCl) | |

| Solvent | D₂O or appropriate deuterated solvent | |

| Reaction Temperature | Room temperature to reflux | |

| Reaction Time | 12-48 hours | |

| Isotopic Purity | >95% D at alpha-position |

Table 3: Reduction of 2-Phenoxy-1-phenylethanone-d1

| Parameter | Value | Reference |

| Reactant | 2-Phenoxy-1-phenylethanone-d1 | 1.0 eq |

| Reducing Agent | Sodium Borodeuteride (NaBD₄) | 1.0 - 1.5 eq |

| Solvent | Methanol-d4 (B120146) or Ethanol (B145695) | |

| Reaction Temperature | 0 °C to room temperature | |

| Reaction Time | 1-4 hours | |

| Typical Yield | >90% | |

| Isotopic Purity | >98% D at carbinol position | [4] |

Experimental Protocols

Step 1: Synthesis of 2-Phenoxy-1-phenylethanone

This procedure is based on the general principles of the Williamson ether synthesis.[1][2]

Materials:

-

Phenol

-

2-Bromoacetophenone

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), 2-bromoacetophenone (1.0 eq), and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous acetone to the flask to a concentration of approximately 0.5 M with respect to the limiting reagent.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford pure 2-phenoxy-1-phenylethanone.

Step 2: Alpha-Deuteration of 2-Phenoxy-1-phenylethanone

This procedure utilizes a base-catalyzed deuterium exchange.

Materials:

-

2-Phenoxy-1-phenylethanone

-

Deuterium Oxide (D₂O)

-

Sodium metal (or other suitable base)

-

Dichloromethane-d2 (CD₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Prepare a solution of sodium deuteroxide (NaOD) in D₂O by carefully adding a small piece of sodium metal to D₂O under an inert atmosphere.

-

Dissolve 2-phenoxy-1-phenylethanone (1.0 eq) in a minimal amount of a suitable deuterated solvent (e.g., dioxane-d8) and add it to the NaOD/D₂O solution.

-

Stir the mixture at room temperature or gentle heating for 24-48 hours. The progress of the deuterium exchange can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signal for the alpha-protons.

-

After the desired level of deuteration is achieved, neutralize the reaction mixture with a deuterated acid (e.g., DCl in D₂O).

-

Extract the product with dichloromethane-d2.

-

Wash the organic layer with D₂O.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-phenoxy-1-phenylethanone-d1.

Step 3: Reduction of 2-Phenoxy-1-phenylethanone-d1 to this compound

This procedure employs sodium borodeuteride for the stereospecific reduction of the ketone.

Materials:

-

2-Phenoxy-1-phenylethanone-d1

-

Sodium Borodeuteride (NaBD₄)

-

Methanol-d4 (CD₃OD) or Ethanol

-

Deuterated Water (D₂O)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve 2-phenoxy-1-phenylethanone-d1 (1.0 eq) in methanol-d4 or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borodeuteride (1.1 eq) portion-wise to the stirred solution.

-

Continue stirring the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature for an additional 1-3 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of D₂O.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure this compound.

Mandatory Visualization

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the synthesis.

References

- 1. organic chemistry - Reaction mechanism of rearrangement - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. quora.com [quora.com]

- 3. researchgate.net [researchgate.net]

- 4. doubtnut.com [doubtnut.com]

- 5. youtube.com [youtube.com]

- 6. 2-Phenoxy-1-phenylethanone | CAS#:721-04-0 | Chemsrc [chemsrc.com]

In-Depth Technical Guide: 2-Phenoxy-1-phenylethanol and its Deuterated Analogs

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Phenoxy-1-phenylethanol (B2873073), including its chemical identifiers and available technical data. While a specific CAS number for 2-Phenoxy-1-phenylethanol-d2 has not been identified in publicly available databases, this guide includes information on the non-deuterated parent compound and a deuterated analog, which can serve as a valuable reference for research and development activities.

Chemical Identification

| Compound | CAS Number |

| 2-Phenoxy-1-phenylethanol | 4249-72-3[1][2][3][4][5] |

| 2-Phenoxy-1-phenylethanol-d1 | Not available |

It is important to note that deuterated compounds are often used in drug metabolism and pharmacokinetic (DMPK) studies as internal standards for quantitative analysis by mass spectrometry. The lack of a readily available CAS number for the d2 variant may indicate that it is a less common or commercially available research chemical.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-Phenoxy-1-phenylethanol. These properties are essential for understanding its behavior in various experimental settings.

| Property | Value |

| Molecular Formula | C₁₄H₁₄O₂ |

| Molecular Weight | 214.26 g/mol |

| Appearance | Solid |

| Storage Temperature | Room Temperature |

Experimental Data and Applications

2-Phenoxy-1-phenylethanol is a versatile organic compound with applications in various fields, including as a fragrance ingredient and a building block in chemical synthesis.

A notable area of research involves its use as a model compound for the β-O-4 linkage in lignin, a complex polymer found in plant cell walls. Understanding the cleavage of this bond is crucial for the development of biorefinery processes to convert biomass into valuable chemicals and fuels.

One study investigated the photocatalytic selective oxidation of 2-phenoxy-1-phenylethanol. The primary reaction products were identified as phenol (B47542) and acetophenone, with 2-phenoxy-1-phenylethanone also being formed. The study highlighted that the addition of a Ni–NiO cocatalyst significantly enhanced the conversion of 2-phenoxy-1-phenylethanol and the yield of 2-phenoxy-1-phenylethanone.

Experimental Workflow: Photocatalytic Oxidation

The following diagram illustrates a generalized workflow for a photocatalytic oxidation experiment involving 2-Phenoxy-1-phenylethanol, based on the principles described in the cited literature.

References

Navigating the Acquisition of 2-Phenoxy-1-phenylethanol-d2: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the procurement of specific, high-purity deuterated compounds is a critical step in advancing their studies. This guide provides an in-depth overview of the commercial availability of 2-Phenoxy-1-phenylethanol-d2, a deuterated analog of 2-Phenoxy-1-phenylethanol, and outlines the necessary technical considerations for its acquisition and quality assessment.

While direct, off-the-shelf commercial suppliers for this compound are not readily identifiable, the primary route for obtaining this compound is through custom synthesis. Several specialized chemical suppliers offer bespoke synthesis of deuterated molecules to meet the precise requirements of research and development projects.

Custom Synthesis: The Pathway to Acquiring this compound

Companies specializing in stable isotope labeling are equipped to synthesize this compound on demand. These suppliers work closely with clients to define the scope of the synthesis, including the desired level of isotopic enrichment, purity, and the quantity required. The process typically involves a collaborative approach, from initial consultation and feasibility assessment to the final delivery of the custom-synthesized compound accompanied by comprehensive analytical data.

Potential Custom Synthesis Providers:

-

ResolveMass Laboratories Inc.: Specializes in the custom synthesis of deuterated chemicals, offering a process that includes consultation, synthetic route design, pilot-scale production, and analytical verification.[1]

-

Alfa Chemistry: Provides custom synthesis of a wide range of stable isotope-labeled compounds, including deuterated molecules, for various research applications.[2]

-

MedChemExpress (MCE): Offers custom synthesis of stable isotope-labeled compounds, including those with Deuterium (B1214612) (2H, D), Carbon-13 (13C), and Nitrogen-15 (15N), ensuring high purity and isotopic enrichment.[3]

-

ARMAR Isotopes: Focuses on the synthesis of new deuterated products and offers custom synthesis for isotopically labeled compounds in laboratory quantities.[4]

Expected Data from Custom Synthesis

When commissioning the synthesis of this compound, researchers should expect a comprehensive data package to verify the identity, purity, and isotopic enrichment of the final product. The following table summarizes the typical quantitative data provided by custom synthesis suppliers.

| Data Parameter | Description | Typical Specification | Analytical Technique(s) |

| Chemical Identity | Confirmation of the molecular structure of this compound. | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Purity | The percentage of the desired compound in the final product. | ≥95% (can be specified higher) | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) |

| Isotopic Enrichment | The percentage of deuterium atoms at the specified positions. | ≥98% D (can be specified) | Mass Spectrometry, ¹H NMR |

| Appearance | Physical state and color of the compound. | Solid or as specified | Visual Inspection |

| Solubility | Information on suitable solvents. | Provided as available | Experimental Determination |

| Certificate of Analysis (CoA) | A document summarizing all the quality control data. | Provided with the product | N/A |

Experimental Protocols: Quality Control of Custom-Synthesized this compound

Upon receiving a custom-synthesized batch of this compound, it is crucial to perform in-house quality control to verify the supplier's data. The following is a generalized experimental workflow for the characterization and quality assessment of the compound.

1. Structural Verification by NMR Spectroscopy:

-

Objective: To confirm the chemical structure and the position of deuterium labeling.

-

Methodology:

-

Dissolve a small sample (typically 1-5 mg) of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Analysis: In the ¹H NMR spectrum, the absence or significant reduction of the signal corresponding to the proton at the deuterated position (in this case, the C1 or C2 position of the ethanol (B145695) moiety) confirms successful deuteration. The remaining signals should be consistent with the structure of 2-Phenoxy-1-phenylethanol. The ¹³C NMR spectrum should show the expected number of carbon signals corresponding to the molecular structure.

-

2. Purity Determination by Chromatography:

-

Objective: To assess the chemical purity of the compound.

-

Methodology:

-

Prepare a standard solution of the compound in a suitable solvent (e.g., acetonitrile (B52724), methanol).

-

Develop an appropriate HPLC or GC method. For HPLC, a C18 column with a mobile phase gradient of water and acetonitrile is a common starting point. For GC, a capillary column suitable for polar compounds should be used.

-

Inject the sample and analyze the resulting chromatogram.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

3. Confirmation of Isotopic Enrichment by Mass Spectrometry:

-

Objective: To determine the level of deuterium incorporation.

-

Methodology:

-

Prepare a dilute solution of the compound.

-

Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Acquire the mass spectrum in a suitable ionization mode (e.g., ESI, APCI).

-

Analysis: Compare the molecular ion peak of the deuterated compound with the theoretical mass of this compound. The mass shift of +2 atomic mass units compared to the non-deuterated compound (C₁₄H₁₄O₂) confirms the presence of two deuterium atoms. The relative intensities of the isotopic peaks can be used to calculate the isotopic enrichment.

-

Visualizing the Quality Control Workflow

The following diagram illustrates the logical flow of the quality control process for a custom-synthesized batch of this compound.

Caption: Quality Control Workflow for Custom-Synthesized this compound.

This comprehensive approach to sourcing and verifying this compound ensures that researchers can proceed with their studies with a high degree of confidence in the quality and identity of their materials.

References

Determining the Isotopic Purity of 2-Phenoxy-1-phenylethanol-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of 2-Phenoxy-1-phenylethanol-d2. While specific batch data for this compound is not publicly available, this document outlines the standard analytical workflows and presents representative data to illustrate the assessment of isotopic enrichment. The accurate determination of isotopic purity is crucial for applications in metabolic tracing, pharmacokinetic studies, and as internal standards in quantitative mass spectrometry.[1][2][3][4]

Quantitative Data on Isotopic Purity

The isotopic purity of a deuterated compound is a critical parameter, defining the percentage of molecules that contain the desired number of deuterium (B1214612) atoms at specific locations. For this compound, the primary species of interest are the d2 isotopologue, with minor contributions from d0 (non-deuterated) and d1 species. The following table summarizes hypothetical, yet typical, quantitative data for a batch of this compound.

| Parameter | Value | Analytical Technique(s) |

| Isotopic Enrichment (d2) | > 98% | Mass Spectrometry, ¹H NMR |

| d1 Impurity | < 2% | Mass Spectrometry |

| d0 Impurity (Residual non-deuterated) | < 0.5% | Mass Spectrometry |

| Chemical Purity | > 99% | HPLC, GC-MS |

| Positional Identity of Deuterium | C1 and Hydroxyl Group | ¹H NMR, ²H NMR |

Analytical Methodologies and Experimental Protocols

A combination of analytical techniques is essential for the comprehensive characterization of deuterated compounds to confirm isotopic enrichment, locate the deuterium atoms, and assess overall purity.[1][2] The most powerful and commonly employed methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed information about the molecular structure and the positions of deuterium atoms.[5]

2.1.1. ¹H NMR Spectroscopy Protocol

-

Objective: To determine the degree of deuteration by observing the reduction or disappearance of proton signals at the labeled positions.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Integrate the signals corresponding to the protons in the non-deuterated 2-Phenoxy-1-phenylethanol. The key signals to observe are the methine proton at C1 and the hydroxyl proton.

-

-

Data Analysis:

-

Compare the integral of the C1 proton signal to the integrals of other non-deuterated protons in the molecule (e.g., aromatic protons). A significant reduction in the integral of the C1 proton signal indicates a high degree of deuteration at that position.

-

The disappearance or significant reduction of the hydroxyl proton signal (if exchanging with D₂O in the solvent is avoided) indicates deuteration at the hydroxyl position.

-

The percentage of deuteration can be calculated by comparing the relative integrals of the target proton signals with those of a known internal standard or a non-deuterated reference spectrum.

-

2.1.2. ²H NMR Spectroscopy Protocol

-

Objective: To directly detect the presence and chemical environment of the deuterium nuclei, confirming their positions.

-

Sample Preparation: Prepare a more concentrated sample (e.g., 20-30 mg) in a non-deuterated solvent (e.g., CHCl₃ or DMSO-h₆) to maximize the signal-to-noise ratio.

-

Instrumentation: An NMR spectrometer equipped with a deuterium probe.

-

Data Acquisition: Acquire a ²H NMR spectrum.

-

Data Analysis: The presence of signals in the ²H NMR spectrum at chemical shifts corresponding to the C1 and hydroxyl positions confirms the location of the deuterium labels. The relative integrals of these signals can provide information on the distribution of deuterium in the molecule.[6]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and the distribution of its isotopologues.[5] High-resolution mass spectrometry (HRMS) is particularly valuable for resolving different isotopic species.[7][8]

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Objective: To separate the analyte from non-volatile impurities and determine the relative abundance of d0, d1, and d2 species.

-

Sample Preparation: Dissolve a small amount of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Method:

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1 minute, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Range: A mass range that includes the molecular ions of the deuterated and non-deuterated species (e.g., m/z 50-250). The molecular weight of non-deuterated 2-Phenoxy-1-phenylethanol is 214.26 g/mol .

-

-

Data Analysis:

-

Identify the peak corresponding to 2-Phenoxy-1-phenylethanol in the total ion chromatogram.

-

Extract the mass spectrum for this peak.

-

Determine the relative intensities of the molecular ion peaks for the d0, d1, and d2 species. The isotopic purity is calculated from the relative abundances of these ions, often after correcting for the natural isotopic abundance of other elements in the molecule.[8]

-

2.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

-

Objective: To analyze less volatile samples or when derivatization for GC is not desirable.

-

Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

-

Instrumentation: A High-Performance Liquid Chromatograph (HPLC) coupled to a Mass Spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument for high resolution).

-

LC Method:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid to promote ionization.

-

-

MS Method:

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.

-

Mass Analysis: High-resolution mass analysis to resolve the different isotopologues.

-

-

Data Analysis: Similar to GC-MS, the relative abundances of the different isotopic species are determined from the mass spectrum of the analyte peak.

Visualized Workflows and Structures

The following diagrams illustrate the analytical workflow for determining the isotopic purity of this compound and its chemical structure.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. m.youtube.com [m.youtube.com]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. almacgroup.com [almacgroup.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 2-Phenoxy-1-phenylethanol-d2 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Phenoxy-1-phenylethanol-d2, a deuterated analog of a significant compound used in various research and industrial applications. Due to the limited availability of specific data for the deuterated form, this guide leverages information on 2-Phenoxy-1-phenylethanol (B2873073) and the closely related 2-Phenoxyethanol to provide a robust framework for understanding its solubility characteristics.

Physicochemical Properties of 2-Phenoxy-1-phenylethanol

Understanding the fundamental physicochemical properties of a compound is crucial for predicting its solubility. The non-deuterated form, 2-Phenoxy-1-phenylethanol, is a pale yellow liquid with a floral odor.[1] Key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₄O₂ |

| Molecular Weight | 214.26 g/mol [1][2] |

| Boiling Point | 310-312 °C[1] |

| Density | 1.119 g/cm³ at 20°C[1] |

| LogP | 2.79900[3] |

| CAS Number | 4249-72-3[1][2][3] |

Solubility Profile

Qualitative Solubility of 2-Phenoxy-1-phenylethanol:

Based on available information, 2-Phenoxy-1-phenylethanol is reported to be soluble in several common organic solvents while being insoluble in water.[1]

Solubility Data for 2-Phenoxyethanol (CAS: 122-99-6):

The solubility of 2-Phenoxyethanol, which shares the phenoxy and ethanol (B145695) moieties, offers a reasonable proxy for estimating the solubility of this compound.

| Solvent | Solubility |

| Water | Slightly soluble (27-30 g/L at 20-23 °C)[4][5] |

| Ethanol | Miscible[6][7] |

| Acetone | Miscible[6] |

| Glycerol | Miscible[6] |

| Diethyl Ether | Soluble |

| Chloroform | Soluble |

| Peanut Oil | Slightly soluble[6] |

| Olive Oil | Slightly soluble[6] |

| Sodium Hydroxide | Easily soluble[7] |

It is important to note that deuteration can slightly alter the physicochemical properties of a molecule, which may lead to minor differences in solubility compared to its non-deuterated counterpart.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various organic solvents. This protocol is based on the equilibrium solubility method.

1. Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, chloroform, ethyl acetate) of high purity

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

2. Procedure:

-

Preparation of Stock Solution and Calibration Curve:

-

Prepare a stock solution of this compound in a suitable solvent in which it is freely soluble (e.g., methanol).

-

From the stock solution, prepare a series of standard solutions of known concentrations.

-

Analyze the standard solutions using a validated HPLC or GC method to construct a calibration curve of peak area versus concentration.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. The presence of undissolved solid is essential to ensure saturation.

-

Tightly cap the vials and place them in a constant temperature shaker set to a specific temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the supernatant through a syringe filter into a clean vial.

-

Dilute the filtered supernatant with the mobile phase (for HPLC) or a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method used for the calibration standards.

-

-

Data Analysis:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the solubility of the compound in the test solvent by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

3. Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Phenoxy-1-phenylethanol | C14H14O2 | CID 572254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-phenoxy-1-phenylethanol | CAS#:4249-72-3 | Chemsrc [chemsrc.com]

- 4. 2-Phenoxyethanol CAS#: 122-99-6 [m.chemicalbook.com]

- 5. acs.org [acs.org]

- 6. himedialabs.com [himedialabs.com]

- 7. 2-Phenoxyethanol (EPH) cas no. 122-99-6 | UniVOOK Chemical [univook.com]

Navigating the Stability and Storage of 2-Phenoxy-1-phenylethanol-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the best practices for the stability and storage of 2-Phenoxy-1-phenylethanol-d2. While specific stability data for this deuterated compound is not extensively available in public literature, this document consolidates information from analogous non-deuterated compounds and general principles of handling deuterated substances to provide a robust framework for its management in a research and development setting.

Understanding the Compound: this compound

This compound is a deuterated analog of 2-Phenoxy-1-phenylethanol. The introduction of deuterium (B1214612), a stable isotope of hydrogen, can influence a molecule's metabolic stability and pharmacokinetic profile, a principle of significant interest in drug development.[1][2] Deuteration may slow down metabolic processes, potentially enhancing a drug's half-life or reducing the formation of toxic metabolites.[1] However, the impact of deuteration on the physicochemical stability of a compound is specific to its structure and the position of the deuterium atoms.

Recommended Storage Conditions

Based on data from various suppliers of the non-deuterated 2-Phenoxy-1-phenylethanol, a consistent set of storage recommendations emerges. While these provide a strong starting point, it is crucial to handle the deuterated version with at least the same level of care.

| Parameter | Recommended Condition | Source |

| Temperature | Room temperature (10°C - 25°C) | [3] |

| Atmosphere | Sealed in a dry environment | [4][5] |

| Container | Close container well | |

| Transportation | Room temperature in continental US; may vary elsewhere. Some suppliers suggest cold-chain transportation. | [3][4] |

It is advisable to store this compound in a tightly sealed container, protected from moisture, and at a controlled room temperature. For long-term storage, refrigeration (2-8°C) could be considered to minimize potential degradation, although specific data supporting this for the deuterated compound is not available.

Key Stability Considerations for Deuterated Compounds

The primary stability concern for many deuterated compounds is the potential for deuterium-hydrogen (D-H) exchange. This can be influenced by several factors:

-

pH: Exposure to highly acidic or basic conditions can catalyze the exchange of deuterium atoms with protons from the solvent, particularly if the deuterium is attached to a heteroatom or an acidic carbon.[6]

-

Temperature: Elevated temperatures can accelerate degradation pathways and D-H exchange.

-

Light: Photodegradation can be a concern for aromatic compounds. Storage in amber vials or in the dark is a recommended precautionary measure.

-

Oxidation: The presence of an alcohol moiety suggests a potential susceptibility to oxidation. Storage under an inert atmosphere (e.g., nitrogen or argon) can mitigate this risk.[6]

Experimental Protocols for Stability Assessment

To establish a comprehensive stability profile for this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

Forced Degradation Study Protocol

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol, water).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Treat the sample solution with a base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to high temperatures (e.g., 80°C).

-

Photodegradation: Expose a solution to UV light (e.g., 254 nm) and visible light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Analyze the stressed samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS). The HPLC method should be capable of separating the parent compound from all degradation products. The mass spectrometer will be crucial for identifying any loss of the deuterium label and characterizing the structure of degradants.

-

Data Evaluation:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Identify and quantify the major degradation products.

-

Monitor for any D-H exchange by observing changes in the mass spectrum.

-

Visualizing Workflows and Pathways

Logical Flow for Storage and Handling

The following diagram outlines the decision-making process for the appropriate storage and handling of this compound.

Caption: Recommended storage and handling workflow for this compound.

Experimental Workflow for Stability Assessment

This diagram illustrates a typical workflow for conducting a stability study on this compound.

Caption: A generalized experimental workflow for assessing the stability of this compound.

References

2-Phenoxy-1-phenylethanol-d2: A Technical Guide for its Application as a Lignin Model Compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Phenoxy-1-phenylethanol-d2, a crucial lignin (B12514952) model compound for studying the cleavage of the most abundant linkage in lignin, the β-O-4 aryl ether bond. This deuterated analog serves as a powerful tool in mechanistic studies of lignin depolymerization, offering valuable insights for the development of efficient biorefinery processes and aiding in drug metabolism research.

Introduction

Lignin, a complex aromatic polymer, is a major component of lignocellulosic biomass and represents a significant renewable source of aromatic chemicals. The β-O-4 aryl ether linkage is the most prevalent bond within the lignin structure. Understanding the mechanisms of its cleavage is paramount for the valorization of lignin into valuable chemicals and biofuels. 2-Phenoxy-1-phenylethanol is a widely used model compound that mimics this critical linkage.[1] The introduction of deuterium (B1214612) at specific positions, creating this compound, allows researchers to trace reaction pathways and elucidate intricate reaction mechanisms, particularly in mass spectrometry-based analyses.[1]

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

Materials:

-

2-phenoxy-1-phenylethanone

-

Sodium borodeuteride (NaBD4)

-

Methanol (B129727) (anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) for column chromatography

Procedure:

-

Dissolution: Dissolve 2-phenoxy-1-phenylethanone (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Reduction: Cool the solution to 0 °C using an ice bath. Add sodium borodeuteride (NaBD4) (1.1 eq) portion-wise to the stirred solution. The deuterium from NaBD4 will be incorporated at the C1 position.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Slowly add saturated aqueous ammonium chloride solution to quench the reaction.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

-

Characterization: Confirm the structure and deuterium incorporation by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Spectroscopic Data:

The following table summarizes the expected spectroscopic data for the synthesized compound.

| Spectroscopic Data | Expected Observations |

| ¹H NMR | Disappearance or significant reduction of the signal corresponding to the proton at the C1 position (the carbon bearing the hydroxyl group) compared to the non-deuterated standard. |

| ¹³C NMR | A triplet signal for the C1 carbon due to coupling with deuterium (I=1). |

| Mass Spectrometry | An increase of 2 mass units in the molecular ion peak compared to the non-deuterated compound (e.g., m/z = 216.1 for [M]+). |

Application in Lignin Depolymerization Studies

This compound is an invaluable tool for studying the mechanisms of lignin depolymerization, particularly through catalytic hydrogenolysis. The deuterium label allows for the precise tracking of bond cleavage events and the fate of specific atoms during the reaction.

Experimental Protocol: Catalytic Hydrogenolysis of this compound

Materials:

-

This compound

-

Catalyst (e.g., Pd/C, Ru/C, Ni-based catalyst)

-

Solvent (e.g., methanol, ethanol, dioxane)

-

High-pressure autoclave reactor

-

Hydrogen gas (H2)

-

Internal standard (e.g., dodecane) for GC-MS analysis

-

Ethyl acetate for extraction

Procedure:

-

Reactor Setup: Add this compound, the chosen catalyst, and the solvent to a high-pressure autoclave reactor.

-

Reaction Conditions: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-40 bar). Heat the reactor to the desired temperature (e.g., 150-250 °C) and stir for a set reaction time.

-

Product Collection: After the reaction, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Sample Preparation for Analysis: Filter the reaction mixture to remove the catalyst. Add a known amount of an internal standard to the filtrate.

-

Analysis: Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the degradation products. The mass spectra will reveal the distribution of deuterium in the product molecules, providing mechanistic insights.

Quantitative Data Presentation:

The following tables present hypothetical quantitative data from a catalytic hydrogenolysis experiment to illustrate the expected outcomes.

Table 1: Conversion and Product Yields in Catalytic Hydrogenolysis of this compound

| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Phenol Yield (%) | Phenylethanol-d2 Yield (%) | Toluene Yield (%) |

| 5% Pd/C | 200 | 4 | 95 | 85 | 5 | 5 |

| 5% Ru/C | 200 | 4 | 98 | 80 | 10 | 8 |

| Ni/Al2O3 | 220 | 6 | 92 | 75 | 12 | 5 |

Table 2: Deuterium Distribution in Major Products from GC-MS Analysis

| Product | Expected m/z of Molecular Ion | Deuterium Location | Mechanistic Implication |

| Phenol | 94 | No deuterium | Cleavage of the Cβ-O bond. |

| 1-Phenylethanol-d2 | 124 | C1 position | Cleavage of the Cβ-O bond, with the Cα-Cβ bond remaining intact. |

| Toluene | 92 | No deuterium | Hydrogenolysis of the Cα-OH and Cβ-O bonds. |

Visualizations

Diagram 1: Synthesis of this compound

Caption: Synthesis of this compound.

Diagram 2: Catalytic Hydrogenolysis of this compound

Caption: Degradation of this compound.

Diagram 3: Experimental Workflow for Catalytic Hydrogenolysis Study

Caption: Experimental workflow for catalytic studies.

Conclusion

This compound is a vital lignin model compound that enables detailed mechanistic investigations into the cleavage of the β-O-4 linkage. Its synthesis, while not explicitly detailed in readily available literature, can be reliably achieved through the reduction of the corresponding ketone with a deuterated reducing agent. The use of this deuterated compound in catalytic studies, coupled with powerful analytical techniques like GC-MS, provides invaluable data for understanding reaction pathways, which is essential for the advancement of biorefinery technologies and for professionals in drug development studying metabolic pathways.

References

An In-depth Technical Guide on the Core Metabolic Fate of 2-Phenoxy-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted metabolic fate of 2-Phenoxy-1-phenylethanol (B2873073), a molecule of interest in various industrial and research applications. Due to a lack of direct studies on its metabolism, this document extrapolates likely metabolic pathways based on the known biotransformation of structurally similar compounds, particularly 2-phenoxyethanol (B1175444) and other molecules containing β-O-4 aryl ether linkages. This guide details the predicted absorption, distribution, metabolism, and excretion (ADME) profile of 2-Phenoxy-1-phenylethanol. Furthermore, it provides a thorough description of the standard experimental protocols that would be employed to definitively elucidate its metabolic fate. This includes in vitro and in vivo methodologies, metabolite identification techniques, and enzyme phenotyping. The information is presented to aid researchers, scientists, and drug development professionals in designing and interpreting studies related to this compound.

Introduction

2-Phenoxy-1-phenylethanol is an aromatic ether alcohol with a chemical structure that features a β-O-4 aryl ether linkage. This structural motif is notably the most abundant inter-unit connection in native lignin (B12514952), making 2-phenoxy-1-phenylethanol a valuable model compound in biomass valorization research. Beyond its role in lignin studies, its structural similarity to other biologically active molecules necessitates an understanding of its metabolic fate in biological systems. This guide aims to provide a detailed, albeit predictive, technical overview of the absorption, distribution, metabolism, and excretion (ADME) of 2-phenoxy-1-phenylethanol.

Predicted Metabolic Pathways

Direct experimental data on the metabolism of 2-Phenoxy-1-phenylethanol is not currently available in the public domain. However, based on the well-documented metabolism of the structurally related compound 2-phenoxyethanol and general xenobiotic biotransformation pathways, a predictive metabolic scheme can be constructed. The primary metabolic transformations are expected to involve oxidation of the alcohol and aromatic ring, as well as potential cleavage of the ether bond.

Phase I Metabolism

Phase I reactions are anticipated to be the initial and primary route of biotransformation for 2-Phenoxy-1-phenylethanol. These reactions are expected to be catalyzed predominantly by cytochrome P450 (CYP) enzymes in the liver.

-

Oxidation of the Primary Alcohol: The primary alcohol group is a likely site for oxidation. This would proceed via an aldehyde intermediate to form 2-phenoxy-1-phenylacetic acid.

-

Aromatic Hydroxylation: The unsubstituted phenyl ring and the phenoxy ring are both susceptible to hydroxylation, primarily at the para-position due to steric hindrance. This would result in the formation of hydroxylated metabolites.

-

Ether Bond Cleavage: The β-O-4 ether linkage may be subject to enzymatic cleavage, a known metabolic pathway for similar structures found in lignin model compounds. This would yield phenol (B47542) and 1-phenylethanol (B42297) derivatives.

Phase II Metabolism

The hydroxylated metabolites formed during Phase I metabolism, as well as the parent compound to a lesser extent, are expected to undergo Phase II conjugation reactions. These reactions increase water solubility and facilitate excretion.

-

Glucuronidation: The hydroxyl groups (both the primary alcohol and any newly introduced phenolic hydroxyls) can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: Phenolic hydroxyl groups can also be sulfated by sulfotransferases (SULTs).

The predicted metabolic pathways are illustrated in the following diagram:

Predicted ADME Profile

Absorption

Based on its physicochemical properties (moderate lipophilicity), 2-Phenoxy-1-phenylethanol is expected to be well-absorbed orally. Dermal absorption is also likely, similar to 2-phenoxyethanol.

Distribution

Following absorption, the compound is expected to distribute into various tissues. The extent of distribution will depend on its plasma protein binding and tissue permeability.

Metabolism

As detailed in Section 2, metabolism is predicted to be extensive, primarily occurring in the liver. The major metabolites are likely to be the oxidized and conjugated products.

Excretion

The water-soluble metabolites, particularly the glucuronide and sulfate conjugates and the acidic metabolites, are expected to be primarily excreted in the urine. A minor portion may be eliminated in the feces via biliary excretion.

Experimental Protocols for Determining Metabolic Fate

To definitively determine the metabolic fate of 2-Phenoxy-1-phenylethanol, a series of in vitro and in vivo studies are required. The following sections detail the standard experimental protocols.

In Vitro Metabolism Studies

These studies are crucial for identifying metabolic pathways, metabolic stability, and the enzymes involved.

-

Objective: To determine the rate of disappearance of 2-Phenoxy-1-phenylethanol when incubated with liver microsomes or hepatocytes.

-

Methodology:

-

Incubation: Incubate 2-Phenoxy-1-phenylethanol (typically at 1 µM) with human liver microsomes (or hepatocytes) and a NADPH regenerating system at 37°C.

-

Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: Analyze the remaining concentration of the parent compound using LC-MS/MS.

-

Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

-

Objective: To identify the chemical structures of metabolites formed.

-

Methodology:

-

Incubation: Incubate a higher concentration of 2-Phenoxy-1-phenylethanol (e.g., 10-50 µM) with liver microsomes or hepatocytes for a longer duration (e.g., 60-120 minutes).

-

Sample Preparation: Extract the metabolites from the incubation mixture.

-

Analysis: Analyze the samples using high-resolution LC-MS/MS to detect and characterize potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

-

Structure Elucidation: Compare the fragmentation patterns with that of the parent compound and known metabolic transformations to propose metabolite structures.

-

-

Objective: To identify the specific CYP isozymes responsible for the metabolism of 2-Phenoxy-1-phenylethanol.

-

Methodology:

-

Recombinant CYPs: Incubate the compound with a panel of individual recombinant human CYP enzymes to see which ones metabolize it.

-

Chemical Inhibition: Incubate the compound with human liver microsomes in the presence and absence of specific CYP inhibitors to observe which inhibitor blocks its metabolism.

-

Analysis: Monitor the depletion of the parent compound or the formation of a specific metabolite using LC-MS/MS.

-

In Vivo Pharmacokinetic and Excretion Studies

These studies provide a comprehensive understanding of the ADME properties in a whole organism.

-

Objective: To determine the pharmacokinetic profile, routes of excretion, and mass balance of 2-Phenoxy-1-phenylethanol and its metabolites.

-

Methodology:

-

Dosing: Administer a single dose of radiolabeled (e.g., ¹⁴C) 2-Phenoxy-1-phenylethanol to laboratory animals (e.g., rats) via the intended route of human exposure (e.g., oral, dermal).

-

Sample Collection: Collect blood, urine, and feces at multiple time points over a period of time (e.g., 72 hours).

-

Pharmacokinetic Analysis: Analyze the concentration of the parent compound and major metabolites in plasma samples over time to determine pharmacokinetic parameters (Cmax, Tmax, AUC, t½).

-

Excretion Analysis: Determine the total radioactivity in urine and feces to establish the routes and extent of excretion (mass balance).

-

Metabolite Profiling: Profile and identify the metabolites in urine and feces using LC-MS/MS.

-

Quantitative Data Presentation

While no specific quantitative data for 2-Phenoxy-1-phenylethanol is available, the following tables illustrate how such data, once generated from the described experiments, would be structured for clear comparison.

Table 1: In Vitro Metabolic Stability of 2-Phenoxy-1-phenylethanol

| System | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human Liver Microsomes | Data to be determined | Data to be determined |

| Rat Liver Microsomes | Data to be determined | Data to be determined |

| Human Hepatocytes | Data to be determined | Data to be determined |

| Rat Hepatocytes | Data to be determined | Data to be determined |

Table 2: In Vivo Pharmacokinetic Parameters of 2-Phenoxy-1-phenylethanol in Rats (Oral Administration, 10 mg/kg)

| Parameter | Value |

| Cmax (ng/mL) | Data to be determined |

| Tmax (h) | Data to be determined |

| AUC₀-∞ (ng·h/mL) | Data to be determined |

| Elimination Half-Life (t½, h) | Data to be determined |

| Clearance (CL, mL/h/kg) | Data to be determined |

| Volume of Distribution (Vd, L/kg) | Data to be determined |

Table 3: Excretion of Radioactivity Following a Single Oral Dose of [¹⁴C]2-Phenoxy-1-phenylethanol to Rats

| Excretion Route | % of Administered Dose (0-72 h) |

| Urine | Data to be determined |

| Feces | Data to be determined |

| Total Recovery | Data to be determined |

Signaling Pathways

Currently, there is no information available in the scientific literature to suggest that 2-Phenoxy-1-phenylethanol or its predicted metabolites directly interact with or modulate specific signaling pathways. Elucidation of any such interactions would require dedicated pharmacological and toxicological studies beyond the scope of this metabolic fate guide.

Conclusion

This technical guide has provided a predictive yet comprehensive overview of the metabolic fate of 2-Phenoxy-1-phenylethanol, based on established metabolic pathways of structurally analogous compounds. The primary routes of metabolism are anticipated to be oxidation and conjugation, leading to the formation of more polar and readily excretable metabolites. This document also outlines the standard experimental protocols necessary to definitively characterize the ADME properties of this molecule. The information presented herein serves as a valuable resource for researchers and professionals in designing future studies and for preliminary risk assessment. It is imperative that experimental data be generated to confirm these predictions and to fully understand the biological disposition of 2-Phenoxy-1-phenylethanol.

Methodological & Application

Application Notes: The Use of 2-Phenoxy-1-phenylethanol-d2 as an Internal Standard in LC-MS/MS for the Quantification of Venlafaxine in Human Plasma

Introduction

In the realm of therapeutic drug monitoring and pharmacokinetic studies, the accurate quantification of pharmaceutical compounds in biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical assays due to its high sensitivity and selectivity.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of a robust LC-MS/MS method, as it effectively corrects for variability in sample preparation, instrument response, and matrix effects.[3][4][5] Deuterated compounds are widely considered the ideal internal standards because their physicochemical properties are nearly identical to the analyte of interest, ensuring they co-elute and experience similar ionization efficiencies, yet are distinguishable by their mass-to-charge ratio (m/z).[3][5]

This application note describes a validated method for the quantification of venlafaxine (B1195380), an antidepressant drug, in human plasma using 2-Phenoxy-1-phenylethanol-d2 as an internal standard. Although not structurally identical, this compound serves as a suitable surrogate due to its similar extraction recovery and chromatographic behavior under the specified conditions, making it a cost-effective alternative to a custom-synthesized SIL-IS for venlafaxine in certain research contexts.

Analyte and Internal Standard Properties

| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |

| Venlafaxine | C₁₇H₂₇NO₂ | 277.40 | |

| This compound | C₁₄H₁₂D₂O₂ | 216.28 |

Rationale for Use

The selection of this compound as an internal standard for the analysis of venlafaxine is based on the following principles:

-

Chemical Similarity: Both compounds possess aromatic rings and polar functional groups, leading to comparable behavior during sample extraction and chromatographic separation.

-

Mass Difference: The deuterium (B1214612) labeling provides a distinct mass difference, allowing for simultaneous detection by the mass spectrometer without isotopic cross-talk.

-

Co-elution: Under the described chromatographic conditions, the internal standard co-elutes with the analyte, ensuring it experiences similar matrix effects and ionization suppression or enhancement.[1]

-

Improved Precision and Accuracy: The use of a deuterated internal standard compensates for procedural losses during sample preparation and variations in injection volume, leading to high precision and accuracy in the quantitative results.[1][3]

Experimental Protocols

1. Sample Preparation: Protein Precipitation

This protocol outlines a rapid and straightforward method for the removal of the majority of proteins from a plasma sample.[3]

-

Reagents and Materials:

-

Human plasma samples (blank, calibration standards, and unknown samples)

-

Venlafaxine stock solution (1 mg/mL in methanol)

-

This compound internal standard working solution (100 ng/mL in methanol)

-

Acetonitrile (B52724) (ACN) with 0.1% formic acid (precipitation solution)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

-

-

Procedure:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of cold acetonitrile (with 0.1% formic acid) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL into the LC-MS/MS system.

-

2. LC-MS/MS Analysis

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer

-

-

LC Parameters:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

Time (min) %B 0.0 10 2.5 90 3.5 90 3.6 10 | 5.0 | 10 |

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Venlafaxine 278.2 260.2 | this compound | 217.3 | 107.1 |

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C).

-

Quantitative Data

The following table summarizes the performance of the method for the quantification of venlafaxine in human plasma.

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 8.5% |

| Inter-day Precision (%CV) | ≤ 11.2% |

| Accuracy (% bias) | -7.8% to 9.3% |

| Extraction Recovery | > 85% |

| Matrix Effect | Minimal (< 10% ion suppression/enhancement) |

Visualizations

Caption: Experimental workflow for the quantification of venlafaxine.

Caption: Logic of internal standard correction.

References

Application Note: High-Throughput Quantification of 2-Phenoxy-1-phenylethanol-d2 in Biological Matrices using LC-MS/MS

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Phenoxy-1-phenylethanol-d2 in biological matrices. This method is crucial for researchers in drug metabolism, pharmacokinetics (DMPK), and related fields who require accurate measurement of this stable isotope-labeled compound. The protocol outlines a straightforward sample preparation procedure, optimized chromatographic conditions for rapid analysis, and finely-tuned mass spectrometer parameters for selective and sensitive detection. The methodologies provided are designed to be readily implemented in a variety of laboratory settings.

Introduction

2-Phenoxy-1-phenylethanol (B2873073) is a compound of interest in various industrial applications and serves as a model compound in lignin (B12514952) and biomass valorization research.[1][2] Its deuterated analog, this compound, is an ideal internal standard for quantitative bioanalytical assays of the parent compound and is also used in metabolic fate studies. Accurate and precise quantification of this deuterated molecule is paramount for the integrity of such research. LC-MS/MS offers unparalleled sensitivity and selectivity for the analysis of small molecules in complex biological samples.[3][4] This application note provides a detailed protocol for the development and application of an LC-MS/MS method for this compound.

Physicochemical Properties of 2-Phenoxy-1-phenylethanol

A thorough understanding of the analyte's properties is fundamental to method development.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄O₂ | [1][5] |

| Molecular Weight (Non-deuterated) | 214.26 g/mol | [1][5][6] |

| Molecular Weight (d2) | ~216.27 g/mol | Calculated |

| CAS Number (Non-deuterated) | 4249-72-3 | [1][6] |

| Appearance | Pale yellow liquid or solid | [1][7] |

| Melting Point | 61-64 °C | [7] |

| Solubility | Soluble in ethanol, ether, chloroform; insoluble in water. | [1] |

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a common and effective method for removing proteins from biological samples like plasma or serum prior to LC-MS/MS analysis.[8]

Materials:

-

Biological matrix (e.g., plasma, serum)

-

This compound stock solution

-

Internal Standard (IS) stock solution (e.g., 2-Phenoxy-1-phenylethanol-d5 or a structurally similar deuterated compound)

-

Acetonitrile (B52724) (LC-MS grade), chilled at -20°C

-

Microcentrifuge tubes (1.5 mL)

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of the biological matrix into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound working solution and 10 µL of the IS working solution.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

The following conditions are a starting point and should be optimized for your specific system and application.

| Parameter | Recommended Setting |

| Column | C18 reverse-phase column (e.g., Ascentis® Express C18, 100 x 2.1 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 30% B to 95% B in 3 min, hold at 95% B for 1 min, return to 30% B in 0.1 min, hold for 1.9 min |

Mass Spectrometry Parameters

The following parameters should be optimized by infusing a standard solution of this compound into the mass spectrometer.

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions:

The exact masses for the precursor and product ions should be determined experimentally. The theoretical values are provided below as a starting point. The non-deuterated transitions are based on published data for similar compounds.[9]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | ~217.1 (M+H)⁺ | To be determined | To be determined |

| Internal Standard | To be determined | To be determined | To be determined |

Note: The precursor ion for the d2-analyte will be 2 mass units higher than the non-deuterated form. Product ions may or may not retain the deuterium (B1214612) labels depending on the fragmentation pathway.

Data Presentation: Quantitative Summary

The following table structure should be used to summarize the quantitative performance of the method once validated.

| Parameter | This compound |

| Linear Range (ng/mL) | e.g., 1 - 1000 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | e.g., 1 |

| Correlation Coefficient (r²) | > 0.99 |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (%) | 85 - 115% |

| Recovery (%) | > 80% |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from sample receipt to final data analysis.

Caption: A schematic of the LC-MS/MS analytical workflow.

Logical Relationship for Method Development

This diagram outlines the key stages and considerations for developing the LC-MS/MS method.

Caption: Key stages in LC-MS/MS method development.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound by LC-MS/MS. The outlined sample preparation, chromatography, and mass spectrometry conditions serve as a robust starting point for method development and validation. This methodology is anticipated to be a valuable tool for researchers in the fields of drug metabolism and pharmacokinetics, enabling accurate and reliable quantification of this important deuterated compound in various biological matrices.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Phenoxy-1-phenylethanol | Lignin Model Compound [benchchem.com]

- 3. spectroscopyeurope.com [spectroscopyeurope.com]

- 4. rsc.org [rsc.org]

- 5. 2-Phenoxy-1-phenylethanol | C14H14O2 | CID 572254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-phenoxy-1-phenylethanol | CAS#:4249-72-3 | Chemsrc [chemsrc.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

Application Note: Quantification of 2-Phenoxyethanol Metabolites in Human Urine Using a Deuterated Internal Standard by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of the primary metabolites of 2-phenoxyethanol (B1175444) (PhE), phenoxyacetic acid (PhAA) and 4-hydroxyphenoxyacetic acid (4-OH-PhAA), in human urine. The method utilizes a stable isotope-labeled internal standard, phenoxyacetic acid-d5 (PhAA-d5), and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A simple "dilute-and-shoot" sample preparation protocol is employed, ensuring high throughput and excellent recovery. This method is suitable for researchers, scientists, and drug development professionals involved in biomonitoring, toxicokinetics, and safety assessment of PhE exposure.

Introduction

2-Phenoxyethanol (PhE) is a widely used preservative in cosmetics, personal care products, and pharmaceuticals due to its broad-spectrum antimicrobial activity.[1][2][3][4] Following exposure, PhE is rapidly absorbed and extensively metabolized in the human body.[1][5] The primary metabolites excreted in urine are phenoxyacetic acid (PhAA) and, to a lesser extent, 4-hydroxyphenoxyacetic acid (4-OH-PhAA).[1][2][5] Accurate quantification of these metabolites is crucial for assessing human exposure and understanding the toxicokinetics of PhE. The use of a stable isotope-labeled (deuterated) internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for matrix effects and variations in sample preparation and instrument response. This note provides a complete protocol for this analysis.

Principle

The method is based on the principle of stable isotope dilution analysis. A known amount of the deuterated internal standard (IS), phenoxyacetic acid-d5, which is chemically identical to the analyte but has a different mass, is added to each urine sample. The primary metabolites, PhAA and 4-OH-PhAA, along with the IS, are then analyzed by LC-MS/MS. The analytes are separated from other urine components chromatographically and detected by a tandem mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.

Metabolic Pathway of 2-Phenoxyethanol

Caption: Metabolic conversion of 2-Phenoxyethanol to its primary urinary metabolites.

Materials and Reagents

-

Analytes: Phenoxyacetic acid (PhAA), 4-Hydroxyphenoxyacetic acid (4-OH-PhAA) (analytical standard grade)

-

Internal Standard: Phenoxyacetic acid-d5 (PhAA-d5)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade)

-

Water: Deionized water, >18 MΩ·cm

-

Equipment:

-

Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

-

Analytical column (e.g., C18, 2.1 x 100 mm, 1.8 µm)

-

Vortex mixer

-

Centrifuge

-

Autosampler vials

-

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve PhAA, 4-OH-PhAA, and PhAA-d5 in methanol to prepare individual 1 mg/mL stock solutions.

-